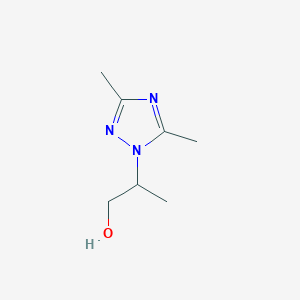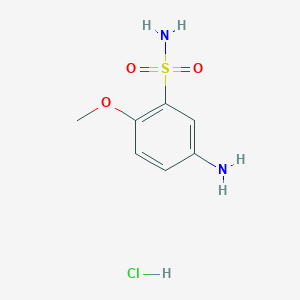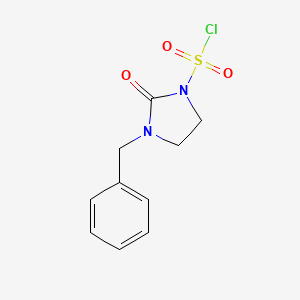
Methyl 4-fluoropyridine-2-carboxylate
Descripción general
Descripción
Methyl 4-fluoropyridine-2-carboxylate is a chemical compound with the molecular formula C7H6FNO2. It has a molecular weight of 155.13 g/mol .
Synthesis Analysis
The synthesis of this compound and similar fluoropyridines often involves nucleophilic aromatic substitution . For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via this method .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOC(=O)c1ccnc(F)c1 . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.251 g/mL at 25 °C . Its refractive index is 1.488 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 4-fluoropyridine-2-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its derivatization and chemical reactivity have been explored for the development of complex molecules. For instance, Shi Qunfeng et al. (2012) synthesized Methyl 4-fluoro-3-methylpyridine-2-carboxylate through a multi-step process involving oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, demonstrating the compound's utility in organic synthesis (Shi Qunfeng et al., 2012).
Medicinal Chemistry Applications
This compound derivatives have found applications in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic effects. R. Singh and T. Umemoto (2011) reported on the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are valuable synthons for dipeptidyl peptidase IV inhibitors, highlighting the compound's role in developing new medications (R. Singh & T. Umemoto, 2011).
Material Science
In materials science, this compound and its derivatives have been investigated for their potential use in advanced materials. For example, Duck-Hyun Kim and A. Sung (2015) studied the optical and physical characteristics of soft contact lens materials polymerized with halogen and carboxylic substituted pyridines, demonstrating the compound's applicability in developing new materials with desirable properties (Duck-Hyun Kim & A. Sung, 2015).
Antimicrobial Activity
Research has also explored the antimicrobial properties of derivatives of this compound. S. Nagashree et al. (2013) synthesized a series of methyl-2-aminopyridine-4-carboxylate derivatives to assess their in vitro antimicrobial activity, identifying compounds with significant antimicrobial effects, which underscores the potential biomedical applications of this chemical (S. Nagashree et al., 2013).
Safety and Hazards
Methyl 4-fluoropyridine-2-carboxylate is classified as causing serious eye damage (Category 1) according to GHS classification . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection . In case of eye contact, it’s recommended to rinse with water for several minutes and seek medical help .
Direcciones Futuras
The future directions for Methyl 4-fluoropyridine-2-carboxylate and similar fluoropyridines are likely to be influenced by their potential applications. Fluoropyridines are of interest due to their unusual physical, chemical, and biological properties . They are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable properties . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may interact with its targets through the fluorine atom, which is known to form strong bonds with other atoms and influence the chemical behavior of the compound .
Biochemical Pathways
Fluorinated compounds are known to participate in various biochemical reactions, and it is possible that methyl 4-fluoropicolinate may affect similar pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
methyl 4-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUMSXSSXWAGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673217 | |
| Record name | Methyl 4-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-79-5 | |
| Record name | Methyl 4-fluoro-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride](/img/structure/B1439548.png)



![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)


![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)

![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)



